molecular formula C11H21NO3 B11886593 (2R,3S)-2-(Azetidin-1-ylmethyl)-6-ethoxytetrahydro-2H-pyran-3-ol

(2R,3S)-2-(Azetidin-1-ylmethyl)-6-ethoxytetrahydro-2H-pyran-3-ol

Cat. No.: B11886593
M. Wt: 215.29 g/mol
InChI Key: HQWXJNQFVJFMII-MTULOOOASA-N
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Description

(2R,3S)-2-(Azetidin-1-ylmethyl)-6-ethoxytetrahydro-2H-pyran-3-ol is a synthetic organic compound that features a unique combination of azetidine and tetrahydropyran rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,3S)-2-(Azetidin-1-ylmethyl)-6-ethoxytetrahydro-2H-pyran-3-ol typically involves the following steps:

    Formation of the Azetidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Attachment of the Azetidine Ring to the Tetrahydropyran Ring: This step often involves nucleophilic substitution reactions where the azetidine ring is introduced to a pre-formed tetrahydropyran ring.

    Introduction of the Ethoxy Group: This can be done through etherification reactions using ethyl alcohol and suitable catalysts.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, potentially leading to the formation of ketones or aldehydes.

    Reduction: Reduction reactions may convert certain functional groups within the compound to their corresponding alcohols or amines.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halides, acids, bases.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield ketones, while reduction could produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, (2R,3S)-2-(Azetidin-1-ylmethyl)-6-ethoxytetrahydro-2H-pyran-3-ol can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.

Biology

In biological research, this compound may be investigated for its potential biological activity. Compounds with azetidine and tetrahydropyran rings are often studied for their pharmacological properties, including antimicrobial and anticancer activities.

Medicine

In medicinal chemistry, this compound could be explored as a lead compound for the development of new drugs. Its structure may allow it to interact with specific biological targets, making it a candidate for drug discovery.

Industry

In the industrial sector, this compound might be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism by which (2R,3S)-2-(Azetidin-1-ylmethyl)-6-ethoxytetrahydro-2H-pyran-3-ol exerts its effects would depend on its specific applications. In a biological context, it might interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    (2R,3S)-2-(Azetidin-1-ylmethyl)-tetrahydro-2H-pyran-3-ol: Lacks the ethoxy group, which may affect its reactivity and biological activity.

    (2R,3S)-2-(Pyrrolidin-1-ylmethyl)-6-ethoxytetrahydro-2H-pyran-3-ol: Contains a pyrrolidine ring instead of an azetidine ring, which could influence its chemical properties and applications.

Uniqueness

The presence of both azetidine and tetrahydropyran rings, along with the ethoxy group, makes (2R,3S)-2-(Azetidin-1-ylmethyl)-6-ethoxytetrahydro-2H-pyran-3-ol unique. This combination of structural features may confer distinct reactivity and potential biological activity, setting it apart from similar compounds.

Properties

Molecular Formula

C11H21NO3

Molecular Weight

215.29 g/mol

IUPAC Name

(2R,3S)-2-(azetidin-1-ylmethyl)-6-ethoxyoxan-3-ol

InChI

InChI=1S/C11H21NO3/c1-2-14-11-5-4-9(13)10(15-11)8-12-6-3-7-12/h9-11,13H,2-8H2,1H3/t9-,10+,11?/m0/s1

InChI Key

HQWXJNQFVJFMII-MTULOOOASA-N

Isomeric SMILES

CCOC1CC[C@@H]([C@H](O1)CN2CCC2)O

Canonical SMILES

CCOC1CCC(C(O1)CN2CCC2)O

Origin of Product

United States

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